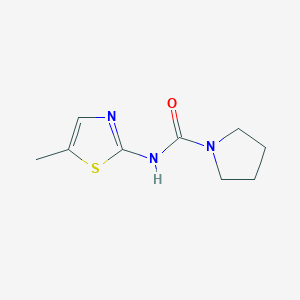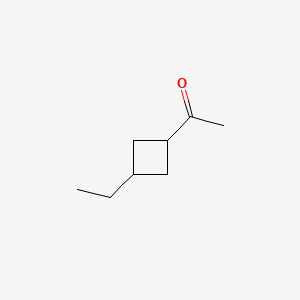![molecular formula C12H11NO B8655411 1,4-dihydro-4-methyl-cyclopent[b]indol-3(2H)-one CAS No. 16244-16-9](/img/structure/B8655411.png)
1,4-dihydro-4-methyl-cyclopent[b]indol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are important heterocyclic compounds in medicinal chemistry. They have displayed a broad spectrum of biological activities such as anticancer, antimicrobial, antioxidant, and anti-inflammatory activities .
Synthesis Analysis
In a study, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs based on the combination principles, and synthesized .Molecular Structure Analysis
The molecular structure of these compounds was elucidated by IR, NMR, and mass spectral data .Chemical Reactions Analysis
When reacting with I2, 2-(cyclopent-2-enyl)anilines undergo cyclization into 3-iodo-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indoles in high yields .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using techniques like IR, NMR, and mass spectral data .Mécanisme D'action
Orientations Futures
Propriétés
Numéro CAS |
16244-16-9 |
|---|---|
Nom du produit |
1,4-dihydro-4-methyl-cyclopent[b]indol-3(2H)-one |
Formule moléculaire |
C12H11NO |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
4-methyl-1,2-dihydrocyclopenta[b]indol-3-one |
InChI |
InChI=1S/C12H11NO/c1-13-10-5-3-2-4-8(10)9-6-7-11(14)12(9)13/h2-5H,6-7H2,1H3 |
Clé InChI |
JHRAQVUUGFXPMG-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C3=C1C(=O)CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




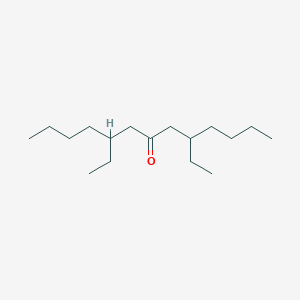
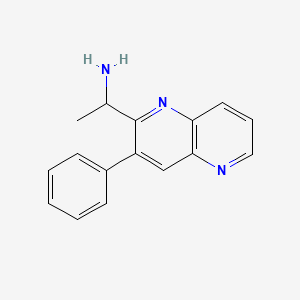
![Ethyl 3-[2-(aminosulfonyl)anilino]-3-oxopropanoate](/img/structure/B8655344.png)
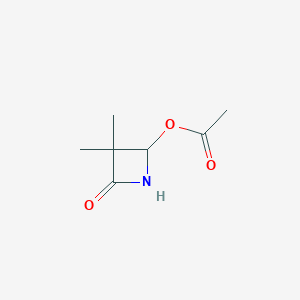
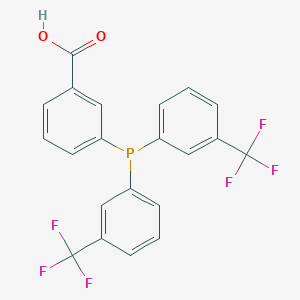
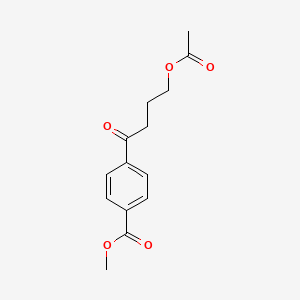

![Furo[3,4-d]pyridazine-5,7-dione](/img/structure/B8655388.png)
![Propanedinitrile, [2-(3,4-dichlorophenyl)-2-oxoethyl]-](/img/structure/B8655390.png)


